molecular formula C8H6BrClF2 B2902382 1-Bromo-4-chloro-2-(difluoromethyl)-5-methylbenzene CAS No. 2167839-68-9

1-Bromo-4-chloro-2-(difluoromethyl)-5-methylbenzene

Cat. No.: B2902382
CAS No.: 2167839-68-9
M. Wt: 255.49
InChI Key: USPRCLOJUJTIML-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(difluoromethyl)-5-methylbenzene is an aromatic compound with the molecular formula C8H6BrClF2 It is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-(difluoromethyl)-5-methylbenzene can be synthesized through a multi-step process involving the introduction of bromine, chlorine, and difluoromethyl groups onto a benzene ring. One common method involves the bromination of 4-chloro-2-(difluoromethyl)-5-methylbenzene using bromine or a brominating agent under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-(difluoromethyl)-5-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation may produce quinones or other oxidized compounds.

Scientific Research Applications

1-Bromo-4-chloro-2-(difluoromethyl)-5-methylbenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological systems to investigate the effects of halogenated aromatic compounds on cellular processes.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-(difluoromethyl)-5-methylbenzene involves its interaction with molecular targets and pathways within a given system. The presence of halogen atoms and the difluoromethyl group can influence the compound’s reactivity and binding affinity to various targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

    1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but with a fluorine atom instead of a difluoromethyl group.

    1-Bromo-2-chloro-4-fluorobenzene: Another similar compound with different positioning of halogen atoms.

    1-Bromo-4-chloro-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness: 1-Bromo-4-chloro-2-(difluoromethyl)-5-methylbenzene is unique due to the specific combination and positioning of its substituents, which can result in distinct chemical properties and reactivity compared to its analogs. The presence of the difluoromethyl group, in particular, can impart unique electronic and steric effects that influence the compound’s behavior in various reactions and applications.

Properties

IUPAC Name

1-bromo-4-chloro-2-(difluoromethyl)-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPRCLOJUJTIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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